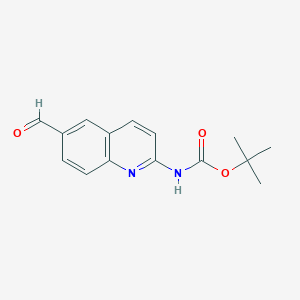
Tert-butyl (6-formylquinolin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (6-formylquinolin-2-yl)carbamate is a chemical compound with the molecular formula C15H16N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-formylquinolin-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of 6-formylquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
Tert-butyl (6-formylquinolin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 6-carboxyquinoline derivatives.
Reduction: 6-hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
Tert-butyl (6-formylquinolin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-butyl (6-formylquinolin-2-yl)carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
6-formylquinoline: The parent compound without the carbamate group.
N-Boc protected amines: Similar compounds where the Boc group is used for protecting amines
Uniqueness
Tert-butyl (6-formylquinolin-2-yl)carbamate is unique due to its combination of a quinoline core with both formyl and carbamate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
tert-butyl N-(6-formylquinolin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-13-7-5-11-8-10(9-18)4-6-12(11)16-13/h4-9H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHAHYTOGQAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[Carboxy(hydroxy)methyl]disulfanyl]-2-hydroxyacetic acid](/img/structure/B8016349.png)










![S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride](/img/structure/B8016432.png)
![4-Azatricyclo[5.2.1.02,6]deca-1,6,8-triene-3,5-dione](/img/structure/B8016438.png)
